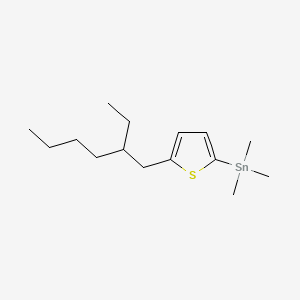

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound with the molecular formula C15H28SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a trimethylstannane group attached to the thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane typically involves the stannylation of a thiophene derivative. One common method is the reaction of 5-bromo-2-(2-ethylhexyl)thiophene with trimethyltin chloride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane undergoes various chemical reactions, including:

Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Trimethyltin Chloride: A reagent used in the initial stannylation process.

Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

Substituted Thiophenes: Products of substitution reactions where the trimethylstannane group is replaced by other functional groups.

Coupled Products: Products of coupling reactions, such as biaryl compounds formed through Stille coupling.

Wissenschaftliche Forschungsanwendungen

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane has several applications in scientific research:

Materials Science: Used in the synthesis of conjugated polymers for organic electronics, such as organic solar cells and light-emitting diodes.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules through coupling reactions.

Photocatalysis: Employed in the development of photocatalysts for hydrogen evolution and other photochemical processes.

Wirkmechanismus

The mechanism of action of (5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane in chemical reactions involves the activation of the trimethylstannane group, which facilitates the formation of new carbon-carbon bonds. In coupling reactions, the palladium catalyst coordinates with the stannane group, enabling the transfer of the organic moiety to the coupling partner. This process involves the formation of a palladium-stannane intermediate, which undergoes reductive elimination to yield the coupled product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-(2-Ethylhexyl)thiophen-2-yl)boronic Acid: Another thiophene derivative used in coupling reactions, but with a boronic acid group instead of a stannane group.

(5-(2-Ethylhexyl)thiophen-2-yl)zinc Chloride: A zinc-containing thiophene derivative used in Negishi coupling reactions.

Uniqueness

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is unique due to its trimethylstannane group, which provides distinct reactivity compared to boronic acid and zinc chloride derivatives. The stannane group offers advantages in certain coupling reactions, such as higher yields and selectivity .

Biologische Aktivität

(5-(2-Ethylhexyl)thiophen-2-yl)trimethylstannane is an organotin compound that has garnered attention in various fields, particularly in organic electronics and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Molecular Formula : C13H20S

- Molecular Weight : 236.4 g/mol

- CAS Number : 1429306-71-7

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with trimethylstannyl chloride under controlled conditions. Characterization is often conducted using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas, particularly due to its interactions with cellular pathways.

The compound is believed to exert its biological effects through modulation of signaling pathways involved in cell proliferation and apoptosis. Specifically, it may influence the phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial in cancer biology.

Case Studies and Research Findings

-

Antitumor Activity

- A study investigated the anti-tumor potential of related thiophene derivatives, revealing that compounds with similar structures exhibited significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The most potent derivatives showed IC50 values in the low micromolar range, suggesting that structural modifications can enhance biological activity .

-

Antioxidant Properties

- Research has indicated that thiophene-based compounds can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases. The antioxidant capacity is often assessed using DPPH radical scavenging assays, where higher scavenging activity correlates with better biological outcomes.

- Polymer Applications

Data Tables

Eigenschaften

IUPAC Name |

[5-(2-ethylhexyl)thiophen-2-yl]-trimethylstannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19S.3CH3.Sn/c1-3-5-7-11(4-2)10-12-8-6-9-13-12;;;;/h6,8,11H,3-5,7,10H2,1-2H3;3*1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLFNZXYTOTLNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)[Sn](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.